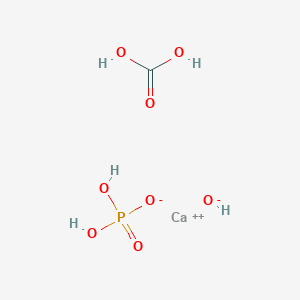![molecular formula C14H22O3 B14639692 4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- CAS No. 55783-00-1](/img/structure/B14639692.png)
4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- is a chemical compound with the molecular formula C13H20O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- typically involves the reaction of 4H-Pyran-4-one with suitable reagents to introduce the desired substituents. One common method involves the use of 2,2-dimethyl-4H-pyran-4-one as a starting material, which undergoes a series of reactions to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its molecular interactions and pathways are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyltetrahydropyran-4-one: A similar compound with slight structural differences, used in similar applications.
Tetrahydro-4H-thiopyran-4-one: Another related compound with sulfur in the ring, used in organic synthesis.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Known for its biological activities and used in various research applications.
Uniqueness
4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]- stands out due to its unique substituents, which impart specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .
Propiedades
Número CAS |
55783-00-1 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]oxan-4-one |
InChI |
InChI=1S/C14H22O3/c1-14(2)8-13(16)11(9-17-14)7-10-5-3-4-6-12(10)15/h10-11H,3-9H2,1-2H3 |
Clave InChI |
IUYBMUPHJGACFY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(CO1)CC2CCCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

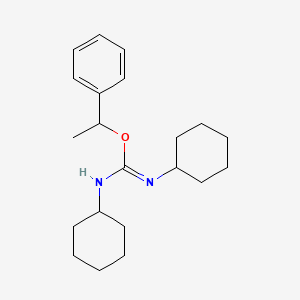
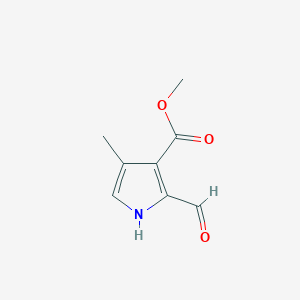
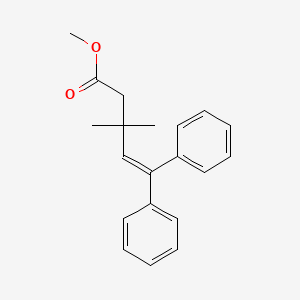
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
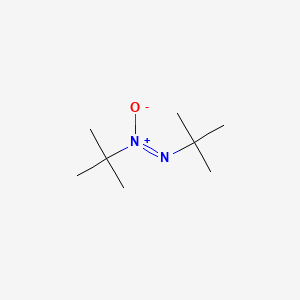

![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
